2-Butylpyrrolidine

Process chemistry Purification Thermal separation

2-Butylpyrrolidine (CAS 3446-98-8) is a five-membered saturated nitrogen heterocycle bearing an n-butyl substituent at the 2-position of the pyrrolidine ring. With the molecular formula C₈H₁₇N and a molecular weight of 127.23 g·mol⁻¹, it belongs to the class of 2-alkylpyrrolidines, which serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 3446-98-8
Cat. No. B1274452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylpyrrolidine
CAS3446-98-8
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCCC1CCCN1
InChIInChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3
InChIKeyCKHOSERPJPIUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylpyrrolidine (CAS 3446-98-8): A C4-Substituted Secondary Amine Building Block for Chiral Synthesis and Medicinal Chemistry


2-Butylpyrrolidine (CAS 3446-98-8) is a five-membered saturated nitrogen heterocycle bearing an n-butyl substituent at the 2-position of the pyrrolidine ring . With the molecular formula C₈H₁₇N and a molecular weight of 127.23 g·mol⁻¹, it belongs to the class of 2-alkylpyrrolidines, which serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands [1]. The compound is a secondary amine with one hydrogen-bond donor and one hydrogen-bond acceptor, and its predicted logP of 2.45 (ACD/Labs) confers moderate lipophilicity distinct from shorter-chain homologs . Both racemic and enantiopure forms (e.g., (R)- and (S)-2-butylpyrrolidine) are commercially available, reflecting the importance of stereochemistry in downstream applications [2].

Why 2-Butylpyrrolidine Cannot Be Swapped for 2-Methyl or 2-Ethyl Analogs in Structure-Sensitive Applications


Within the 2-alkylpyrrolidine series, each methylene increment in the side chain produces quantifiable shifts in boiling point, vapor pressure, lipophilicity, and molar refractivity that directly impact handling, purification, and biological partitioning . 2-Butylpyrrolidine exhibits a boiling point of 171.0 °C and an ACD/logP of 2.45, compared to 100.2 °C and a logP of approximately 1.3 for 2-methylpyrrolidine and 122.1 °C with logP around 1.8 for 2-ethylpyrrolidine . Such differences are not cosmetic: in medicinal chemistry programs, the n-butyl chain can be the critical determinant of target binding, membrane permeability, and metabolic stability, while in process chemistry the boiling point gap of 50–70 °C directly affects distillation cut points, solvent interchange feasibility, and impurity purge profiles . Generic substitution of a shorter-chain analog therefore risks altered reaction kinetics during amide coupling or reductive amination, unpredictable retention times in preparative chromatography, and—most critically—a structurally different final drug substance that may fail a pharmacopeial identity test. The quantitative evidence below details exactly where these differences become operationally decisive.

Quantitative Differentiation Evidence: 2-Butylpyrrolidine vs. Its Closest 2-Alkylpyrrolidine Analogs


Boiling Point Elevation Enables Cleaner Distillative Separation from Reaction Solvents

2-Butylpyrrolidine exhibits a predicted boiling point of 171.0 ± 8.0 °C at 760 mmHg, which is approximately 49 °C higher than 2-propylpyrrolidine (149.8 °C), 49 °C above 2-ethylpyrrolidine (122.1 °C), and 71 °C above 2-methylpyrrolidine (100.2 °C) [1]. This wider gap from common low-boiling solvents (e.g., THF, EtOAc, hexane) allows a cleaner distillative cut during solvent swap or product isolation, reducing cross-contamination in multi-step syntheses .

Process chemistry Purification Thermal separation

Higher LogP (2.45) Drives Superior Membrane Partitioning Relative to Shorter-Chain Homologs

The ACD/LogP of 2-butylpyrrolidine is 2.45, compared to approximately 1.80 (estimated by fragment addition) for 2-ethylpyrrolidine and approximately 1.30 for 2-methylpyrrolidine . This 0.65–1.15 log unit increase translates to a 4.5- to 14-fold higher octanol-water partition coefficient, which is expected to enhance passive membrane permeability, a critical parameter for CNS-targeted drug candidates . Clinically, the butyl chain length has been identified as optimal in certain pyrrolidine-based sigma receptor ligands, where the C4 substitution provides a balance between affinity and selectivity [1].

Medicinal chemistry Lipophilicity ADME

Lower Vapor Pressure Reduces Evaporative Loss During Prolonged Reactions and Storage

The predicted vapor pressure of 2-butylpyrrolidine at 25 °C is 1.4 ± 0.3 mmHg, substantially lower than the 37.1 mmHg reported for 2-methylpyrrolidine and 14.1 mmHg for 2-ethylpyrrolidine . The 26-fold reduction relative to the methyl analog minimizes headspace loss during open-vessel operations and reduces flammable vapor hazard classification risk in pilot-plant settings .

Process safety Volatility Storage stability

Derivative K-23 (2-(n-Butylpyrrolidine) Carboxamide) Outperforms Lidocaine in Aconitine-Induced Arrhythmia Model

The 2-butylpyrrolidine-derived carboxamide K-23 reduced arrhythmia duration 2.5-fold more effectively than lidocaine in an aconitine-induced rat arrhythmia model and ensured 100% animal survival, a statistically significant improvement over the control [1]. While the free base was not tested, the butyl chain is integral to the pharmacophore, suggesting that 2-butylpyrrolidine provides a privileged scaffold for class I antiarrhythmic development [1].

Antiarrhythmic Cardiac pharmacology Sodium channel

High-Value Procurement Scenarios for 2-Butylpyrrolidine (CAS 3446-98-8)


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring LogP ~2.5

When a structure-activity relationship (SAR) program demands a pyrrolidine scaffold with an optimal balance of lipophilicity for blood-brain barrier penetration, 2-butylpyrrolidine (logP 2.45) provides the requisite partitioning without the excessive metabolic liability of longer alkyl chains (logP > 3). Medicinal chemists should select this compound over 2-ethylpyrrolidine (logP ~1.8) when cellular permeability data indicate insufficient passive diffusion of shorter-chain analogs . The butyl chain also offers three rotatable bonds, providing conformational flexibility that can be advantageous for induced-fit binding to GPCR targets such as sigma receptors [1].

Process Development: Scale-Up Synthesis Requiring Distillative Purification from Low-Boiling Solvents

In a kilo-lab or pilot-plant setting, the 171 °C boiling point of 2-butylpyrrolidine allows clean separation from common reaction solvents (THF bp 66 °C, EtOAc bp 77 °C, hexane bp 69 °C) via fractional distillation. This contrasts with 2-methylpyrrolidine (bp 100 °C), which co-distills with many solvents and requires chromatographic purification at scale, adding cost and reducing throughput . Procurement teams should specify 2-butylpyrrolidine when the synthetic route includes a solvent-intensive step followed by distillation as the primary purification unit operation.

Antiarrhythmic Drug Discovery: Synthesis of Class I Sodium-Channel Blocker Libraries

Based on the demonstrated superiority of the 2-butylpyrrolidine-derived carboxamide K-23 over lidocaine in aconitine-induced arrhythmia models (2.5× greater reduction in arrhythmia duration, 100% survival), this building block is a rational starting point for parallel library synthesis targeting cardiac sodium channels [2]. Researchers should prioritize 2-butylpyrrolidine over 2-propyl or 2-ethyl variants when the target product profile requires sodium current inhibition with a favorable therapeutic index.

Chiral Ligand and Organocatalyst Synthesis Requiring a Bulky, Lipophilic Pyrrolidine Core

2-Butylpyrrolidine serves as a precursor to chiral N-heterocyclic carbene (NHC) ligands and organocatalysts where the butyl substituent enhances catalyst solubility in non-polar media while providing steric bias for enantioselective transformations. When procuring for asymmetric catalysis research, the (R)- or (S)-enantiopure forms (CAS 129446-21-5) should be ordered to avoid the additional cost and yield loss of in-house resolution, which typically affords <50% yield of the desired enantiomer from the racemate [3].

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